molecular formula C15H12ClNO4 B13509424 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid

Cat. No.: B13509424
M. Wt: 305.71 g/mol
InChI Key: VHNWXGPHRNYHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid typically involves multiple steps One common method starts with the chlorination of benzoic acid to produce 5-chlorobenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces benzyl derivatives.

    Substitution: Produces various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating peptide synthesis. The compound can also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-chlorobenzoic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    4-Chlorobenzoic acid: Lacks both the amino and benzyloxycarbonyl groups, resulting in different chemical properties and reactivity.

    Benzyloxycarbonyl chloride: Used primarily as a reagent for introducing the benzyloxycarbonyl group into other molecules.

Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid, a compound featuring a benzyloxycarbonyl group and a chlorobenzoic acid moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Research indicates that 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors for various enzymes, including proteases. For instance, derivatives with chlorobenzoate structures have been noted for their ability to inhibit the SARS-CoV-1 3CL protease, which is crucial for viral replication .
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antimicrobial properties. The introduction of halogens (like chlorine) in aromatic systems often enhances antibacterial activity against specific pathogens .

Antiviral Activity

Research has demonstrated that certain derivatives of benzoic acids can inhibit viral replication. A study highlighted that compounds with structural similarities to 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid displayed significant antiviral activity against coronaviruses, with IC50 values indicating effective inhibition at low concentrations .

Antifungal Activity

Compounds derived from chlorobenzoic acids have also been evaluated for antifungal properties. In vitro studies reported minimum inhibitory concentration (MIC) values that suggest moderate antifungal activity against specific fungal strains. For example, compounds with similar scaffolds showed MIC values ranging from 12.5 to 19.8 µg/mL against various fungal pathogens .

Study on Viral Inhibition

A significant study focused on the inhibition of the SARS-CoV-1 protease by chlorobenzoate derivatives. The findings revealed that compounds similar to 3-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoic acid exhibited irreversible inhibition kinetics with IC50 values in the nanomolar range, demonstrating their potential as antiviral agents .

CompoundIC50 (nM)Mechanism of Action
Compound A220Protease Inhibition
Compound B86Antiviral Activity
Compound C53Antimicrobial Effects

Antimicrobial Studies

In another study assessing antimicrobial properties, several analogs were tested against Staphylococcus aureus and other pathogens. The results indicated that modifications in the benzoic acid structure significantly influenced antimicrobial efficacy, highlighting the importance of structural optimization in drug design .

Properties

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

3-chloro-5-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H12ClNO4/c16-12-6-11(14(18)19)7-13(8-12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

VHNWXGPHRNYHAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.